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  • Product: 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine
  • CAS: 857531-01-2

Core Science & Biosynthesis

Foundational

The Architectural Versatility of 4,4-Disubstituted Aryl Piperidines: A Technical Guide to Their Chemical Properties and Therapeutic Potential

For distribution to: Researchers, scientists, and drug development professionals. Abstract The 4,4-disubstituted aryl piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 4,4-disubstituted aryl piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents. This guide provides an in-depth exploration of the core chemical properties of this versatile motif, from fundamental synthesis and structure-activity relationships (SAR) to the critical physicochemical parameters that govern its pharmacokinetic and pharmacodynamic behavior. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower researchers in the rational design and development of novel therapeutics based on this remarkable chemical architecture.

Introduction: The Significance of the 4,4-Disubstituted Aryl Piperidine Core

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The introduction of a geminal disubstitution at the 4-position, with at least one of the substituents being an aryl group, imbues the piperidine core with a unique set of properties that have been exploited to develop drugs targeting the central nervous system (CNS), pain pathways, and viral entry mechanisms.[2][3]

The 4,4-disubstituted arrangement offers several key advantages in drug design:

  • Modulation of Physicochemical Properties: The substituents at the 4-position, particularly the aryl group, provide a powerful handle for fine-tuning crucial properties such as lipophilicity (logP) and basicity (pKa). These parameters are paramount in controlling a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Three-Dimensional Diversity: The tetrahedral nature of the C4 carbon allows for the precise positioning of substituents in three-dimensional space, enabling tailored interactions with the often-complex binding pockets of biological targets.

  • Metabolic Stability: The quaternary center at the 4-position can block potential sites of metabolism, thereby enhancing the metabolic stability and prolonging the in vivo half-life of drug candidates.

This guide will navigate through the essential chemical aspects of this scaffold, providing both theoretical understanding and practical insights for its application in drug discovery.

Synthetic Strategies: Constructing the Core

The synthesis of 4,4-disubstituted aryl piperidines can be approached through several convergent strategies, with the choice of route often dictated by the desired substituents and the overall complexity of the target molecule. A common and versatile approach involves the construction of a 4-aryl-4-hydroxypiperidine intermediate, which can then be further functionalized.

Key Synthetic Pathways

A prevalent strategy for the synthesis of the 4-aryl-4-hydroxypiperidine core involves the nucleophilic addition of an organometallic reagent to a protected 4-piperidone. The Grignard reaction is a classic and widely used method for this transformation.


ArylBromide [label="Aryl Bromide"]; Mg [label="Mg"]; Grignard [label="Aryl Magnesium Bromide\n(Grignard Reagent)"]; Piperidone [label="N-Protected\n4-Piperidone"]; Product [label="N-Protected\n4-Aryl-4-hydroxypiperidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ArylBromide -> Grignard [label=" Anhydrous Ether/THF"]; Mg -> Grignard; Piperidone -> Product [label=" Grignard Addition"]; Grignard -> Product; }

Grignard reaction for 4-aryl-4-hydroxypiperidine synthesis.

Another powerful method for introducing the aryl group is the Negishi cross-coupling reaction, which offers a broad substrate scope and high functional group tolerance.[2]

Experimental Protocol: Synthesis of 4-Aryl-4-hydroxypiperidine via Grignard Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis of a 4-aryl-4-hydroxypiperidine, a key intermediate for many 4,4-disubstituted aryl piperidine derivatives.

Materials:

  • Aryl Bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-piperidone (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Grignard Reagent Formation: a. Under an inert atmosphere (e.g., nitrogen or argon), flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. b. Add the magnesium turnings to the flask. c. Add a small crystal of iodine to activate the magnesium surface. d. In a separate flask, dissolve the aryl bromide in anhydrous THF. e. Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle heating, and the disappearance of the iodine color indicates the start of the reaction. f. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. g. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to N-Boc-4-piperidone: a. In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the freshly prepared Grignard reagent solution to the cooled N-Boc-4-piperidone solution via a cannula. d. Stir the reaction mixture at -78 °C for 1-2 hours. e. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter and concentrate the solution under reduced pressure to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel.

Physicochemical Properties: The Drivers of Drug-likeness

The therapeutic efficacy of a drug candidate is intrinsically linked to its physicochemical properties. For 4,4-disubstituted aryl piperidines, the ability to modulate lipophilicity (logP) and basicity (pKa) is a key advantage in the optimization process.

  • Lipophilicity (logP/logD): This parameter describes the partitioning of a compound between an octanol and an aqueous phase and is a critical determinant of its ability to cross cell membranes. For CNS-active drugs, a moderate logP is often required to penetrate the blood-brain barrier. The nature of the aryl substituent and other groups at the 4-position significantly influences the overall lipophilicity.

  • Basicity (pKa): The pKa of the piperidine nitrogen determines its ionization state at physiological pH. This is crucial for solubility, receptor binding (as the protonated form often interacts with anionic residues in the binding pocket), and potential off-target effects such as hERG channel inhibition.

The following table summarizes the calculated logP and pKa values for a selection of representative 4,4-disubstituted aryl piperidines, illustrating the impact of substituent modifications.

Compound IDR1 (at N)R2 (at C4)R3 (at C4)Calculated logPCalculated pKa
1 HPhenylOH1.859.2
2 MethylPhenylOH2.159.0
3 H4-FluorophenylOH2.059.1
4 HPhenylCN1.908.5
5 BenzylPhenylOH4.058.8

Structure-Activity Relationships (SAR): Tailoring for Potency and Selectivity

The 4,4-disubstituted aryl piperidine scaffold has been extensively explored in various therapeutic areas, leading to a rich understanding of its structure-activity relationships.

Opioid Receptor Modulation

This class of compounds has a long history in the development of potent analgesics that act on opioid receptors.[3] Key SAR insights include:

  • Aryl Group: A meta-hydroxyl group on the phenyl ring is a common feature in many potent opioid agonists, mimicking the phenolic hydroxyl of morphine.

  • N-Substituent: The nature of the substituent on the piperidine nitrogen significantly influences activity and receptor selectivity. Small alkyl groups like methyl often lead to potent agonists, while larger groups can introduce antagonist properties.

  • 4-Substituents: The second substituent at the 4-position can modulate potency and duration of action. For instance, ester and amide functionalities have been shown to be important for high affinity.[4]


Core [label="4-Aryl-Piperidine Core"]; N_Sub [label="N-Substituent\n(Potency & Selectivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aryl_Sub [label="Aryl Substituent\n(Receptor Affinity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C4_Sub [label="Second C4 Substituent\n(Potency & Duration)", fillcolor="#FBBC05", fontcolor="#202124"];

Core -> N_Sub; Core -> Aryl_Sub; Core -> C4_Sub; }

Key modification points for opioid activity.

Neurokinin 1 (NK1) Receptor Antagonism

4,4-Disubstituted piperidines have emerged as potent antagonists of the NK1 receptor, with applications in the treatment of emesis and depression. For high NK1 affinity, SAR studies have revealed that a 3,5-bis(trifluoromethyl)benzyl ether side chain is optimal, highlighting the importance of a highly lipophilic substituent.[5]

CCR5 Antagonism for HIV-1 Inhibition

In the field of antiviral research, 4,4-disubstituted piperidines have been developed as potent CCR5 antagonists, effectively blocking the entry of HIV-1 into host cells.[6] The SAR in this area is complex, with the substituents on both the piperidine nitrogen and the 4-position playing crucial roles in achieving high potency and favorable pharmacokinetic properties.

Characterization Techniques

The unambiguous characterization of 4,4-disubstituted aryl piperidines is essential for ensuring their identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants of the piperidine ring protons provide valuable information about its conformation.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming its structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds.

Conclusion

The 4,4-disubstituted aryl piperidine scaffold represents a remarkably versatile and enduring platform in drug discovery. Its synthetic tractability, coupled with the ability to fine-tune physicochemical properties and explore diverse three-dimensional chemical space, ensures its continued relevance in the quest for novel and improved therapeutics. A thorough understanding of the chemical properties and structure-activity relationships outlined in this guide is paramount for any researcher aiming to harness the full potential of this privileged structural motif.

References

  • Kazmierski, W. M., et al. (2008). Discovery of bioavailable 4,4-disubstituted piperidines as potent ligands of the chemokine receptor 5 and inhibitors of the human immunodeficiency virus-1. Journal of Medicinal Chemistry, 51(20), 6538-46.
  • Lichtblau, S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.
  • PubChem. (n.d.). 4,4'-Bipiperidine. Retrieved from [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(23), 4623-4635.
  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-8.
  • Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung, 26(8), 1521-31.
  • Wang, X. H., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-32.
  • Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry, 12(9), 2295-306.
  • Organic Syntheses. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Van de Westeringh, C., et al. (1971). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 14(11), 1054-9.
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • Melnykov, K. P., et al. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(45), e202300994.
  • ResearchGate. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Retrieved from [Link]

  • U.S. Patent No. 9,029,547. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • U.S. Patent No. 2,904,550. (1959). 4-phenylpiperidines and their preparation.
  • U.S. Patent Application No. 2017/0369442. (2017). Method for preparing 4-cyanopiperidine hydrochloride.
  • Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.
  • Zhang, Y., et al. (2008). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • Cereda, E., et al. (2002). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 7(12), 995-1006.

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Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the synthetically derived piperi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the synthetically derived piperidine derivative, 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Core Molecular Attributes

4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine is a halogenated diarylpiperidine derivative with significant potential as a scaffold in the development of novel therapeutic agents. Its structural features, comprising a central piperidine ring substituted with a 4-bromophenyl and a 4-chlorophenyl group at the C4 position, contribute to its unique physicochemical and pharmacological properties.

Molecular Formula and Weight

The chemical formula for 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine is C₁₇H₁₇BrClN [1]. This composition results in a molecular weight of approximately 350.68 g/mol [1].

Chemical Structure

The structural formula of the compound is characterized by a piperidine ring with two different aryl substituents at the same carbon atom, making it an unsymmetrical 4,4-diarylpiperidine.

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Sources

Foundational

Pharmacophore modeling of 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine

An In-Depth Technical Guide to the Pharmacophore Modeling of 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine Foreword: A Strategic Approach to Undefined Targets The compound 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Modeling of 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine

Foreword: A Strategic Approach to Undefined Targets

The compound 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine[1] presents a common challenge in early-stage drug discovery: a novel chemical entity with an uncharacterized biological profile. While direct experimental data on this specific molecule is sparse, its core scaffold, the 4-phenylpiperidine, is a well-established motif in medicinal chemistry, notably for its interaction with opioid receptors[2]. This guide, therefore, adopts the perspective of a senior application scientist to outline a complete, hypothetical pharmacophore modeling workflow. We will proceed by positing the mu-opioid receptor as a plausible biological target, allowing us to demonstrate both ligand-based and structure-based methodologies with the scientific rigor required in a professional research setting. This document serves as both a protocol and a strategic blueprint for researchers facing similar challenges.

Section 1: The Imperative for Pharmacophore Modeling

In the landscape of computer-aided drug design (CADD), pharmacophore modeling is a cornerstone technique for abstracting the essential molecular features required for a ligand to bind to a specific biological target[3][4]. A pharmacophore is not a real molecule or a collection of atoms; it is a three-dimensional arrangement of electronic and steric features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings[4].

The power of this approach lies in its ability to transcend chemical structure. By focusing on the necessary interaction points, pharmacophore models can identify novel scaffolds that present the correct features in the correct spatial orientation, making it an invaluable tool for:

  • Virtual Screening (VS): Rapidly filtering vast compound libraries to enrich hit lists with molecules likely to be active, thus saving significant time and resources compared to high-throughput screening (HTS)[5][6].

  • Scaffold Hopping: Discovering new chemical series with different core structures but similar biological activity, crucial for navigating intellectual property landscapes and improving pharmacokinetic properties[7].

  • Lead Optimization: Guiding the modification of hit compounds to enhance their interaction with the target, thereby improving potency and selectivity.

Section 2: Structural Analysis of the Lead Compound

The lead molecule, 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine, possesses several key features that inform our pharmacophore strategy.

FeatureChemical GroupPotential Pharmacophoric Contribution
Aromatic/Hydrophobic 4-Bromophenyl RingHydrophobic interactions, potential for halogen bonding (Bromine).
Aromatic/Hydrophobic 4-Chlorophenyl RingHydrophobic interactions, potential for halogen bonding (Chlorine).
Positive Ionizable/H-Donor Piperidine Nitrogen (protonated)Potential hydrogen bond donor, electrostatic interactions.
Hydrophobic Piperidine Ring (aliphatic)Core hydrophobic scaffold.

These features form the basis of our hypothesis generation. The two aromatic rings provide significant hydrophobic character, while the central piperidine nitrogen, likely protonated at physiological pH, offers a key hydrogen bonding or ionic interaction point.

Section 3: Ligand-Based Pharmacophore Modeling: A Class-Driven Approach

Ligand-based modeling is employed when the 3D structure of the target is unknown or ambiguous, relying instead on a set of known active molecules[3][8]. For this guide, we will simulate this process with a hypothetical set of active 4-phenylpiperidine analogs targeting the mu-opioid receptor.

Protocol 3.1: Assembling and Preparing the Ligand Sets

The integrity of a ligand-based model is wholly dependent on the quality of the input data.

Step-by-Step Methodology:

  • Training Set Selection: Curate a set of 15-25 structurally diverse ligands with high-quality, consistently measured activity data (e.g., IC50 or Ki values) spanning at least 3-4 orders of magnitude. This dynamic range is critical for generating a statistically robust model.

  • Test Set Selection: Select a separate group of 5-10 active compounds, not included in the training set, to be used for external validation.

  • Decoy Set Generation: Create a large set of molecules (~500-1000) that are physically similar (e.g., molecular weight, logP) to the active compounds but are presumed to be inactive. This set is essential for validating the model's ability to reject non-binders.

  • Ligand Preparation: For each molecule in all sets, generate a diverse ensemble of low-energy 3D conformations. This step is crucial as it is the bioactive conformation, not necessarily the lowest energy state, that the model must identify.

Causality Explanation: A diverse training set with a wide activity range ensures the resulting pharmacophore model captures the essential features for high-affinity binding while excluding those merely present in weakly active compounds. The decoy set directly tests the model's specificity, a key pillar of trustworthiness.

Protocol 3.2: Hypothesis Generation and Ranking

This phase involves identifying the common pharmacophoric features among the active ligands in the training set.

Step-by-Step Methodology:

  • Feature Identification: Utilize software such as PHASE, LigandScout, or MOE to identify potential pharmacophoric features (e.g., H-bond acceptors/donors, hydrophobic, aromatic) within each training set ligand[9].

  • Common Feature Alignment: The software aligns the ligands in 3D space to find a common spatial arrangement of features shared by the most active compounds.

  • Hypothesis Generation: Multiple pharmacophore hypotheses are generated, each representing a different combination and spatial arrangement of features.

  • Scoring and Ranking: Hypotheses are scored and ranked based on their ability to match the active ligands and their correlation with biological activity. A good model will map well to highly active compounds and poorly to inactive ones.

Protocol 3.3: Rigorous Model Validation

A pharmacophore model is predictive only if it has been rigorously validated. This is a non-negotiable step to ensure its utility in a virtual screening campaign[10].

Step-by-Step Methodology:

  • Internal Validation (Test Set): The ranked hypotheses are challenged to identify the active molecules within the test set. A high-quality model should successfully identify most of these actives.

  • External Validation (Decoy Set): The model is used to screen the combined database of test set actives and the decoy set. Key metrics are calculated to quantify performance.

  • Performance Metrics Calculation:

    • Enrichment Factor (EF): Measures how many more actives are found in a small fraction of the screened database compared to random selection[11].

    • Güner-Henry (GH) Score: A comprehensive metric that accounts for the percentage of actives retrieved, the percentage of hits in the database, and the enrichment factor.

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate, where an Area Under the Curve (AUC) close to 1.0 indicates excellent model performance[10].

Validation MetricAcceptable ValueExcellent ValueDescription
GH Score > 0.6> 0.8Indicates a model with good discriminating power.
EF (top 1%) > 5> 20Shows strong enrichment of actives in the initial screening results.
ROC AUC > 0.7> 0.9Represents a high probability of distinguishing actives from inactives.

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Caption: Workflow for robust pharmacophore model validation.

Section 4: Structure-Based Pharmacophore Modeling: A Target-Centric View

When a high-resolution 3D structure of the target is available, a structure-based approach can be used to derive a pharmacophore directly from the key interaction points within the binding site[12][13]. This method is advantageous as it does not require a set of known ligands.

Protocol 4.1: Target Preparation and Binding Site Identification

Step-by-Step Methodology:

  • Structure Selection: Select a high-resolution (<2.5 Å) crystal structure of the target protein, preferably co-crystallized with a ligand. For our hypothetical target, a structure of the human mu-opioid receptor (e.g., PDB ID: 5C1M) would be appropriate.

  • Protein Preparation: Use protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, MOE) to:

    • Correct bond orders and add hydrogen atoms.

    • Optimize hydrogen bond networks.

    • Perform a constrained energy minimization to relieve steric clashes.

  • Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand or identified using pocket-finding algorithms.

Causality Explanation: Proper protein preparation is critical to ensure the correct ionization states and hydrogen bonding capabilities of the active site residues. This directly impacts the accuracy of the interaction features identified, forming the foundation of the entire structure-based model.

Protocol 4.2: Interaction Feature Generation

Step-by-Step Methodology:

  • Feature Mapping: Software like LigandScout or the Interaction Generation protocol in Discovery Studio analyzes the binding pocket and generates a map of potential interaction features (H-bond donors/acceptors, hydrophobic centers, etc.) based on the properties of the surrounding amino acid residues[12].

  • Pharmacophore Construction: The identified features are clustered and combined to create a set of structure-based pharmacophore hypotheses that represent the complementary features a ligand must possess to bind effectively.

  • Model Refinement: The generated hypotheses can be refined by incorporating excluded volumes, which represent regions of the binding site occupied by the protein, preventing ligands from clashing with the receptor.

Section 5: Bridging Models to Discovery via Virtual Screening

The ultimate goal of a validated pharmacophore model is to serve as a 3D query for virtual screening to identify novel hit compounds[14][15].

Caption: Integrated pharmacophore modeling and virtual screening workflow.

Protocol 5.1: Database Screening and Hit Filtration

Step-by-Step Methodology:

  • Database Preparation: Select and prepare large compound libraries (e.g., ZINC, Enamine, ChemDiv) by generating low-energy, 3D conformations for each molecule.

  • Pharmacophore Screening: Use the validated pharmacophore model as a flexible 3D query to rapidly screen the prepared database. The software retrieves all molecules that can map their features onto the pharmacophore query.

  • Hit Filtering and Prioritization: The initial hit list is typically large and must be refined.

    • Fit Score Ranking: Rank hits based on how well they match the pharmacophore model.

    • Pharmacokinetic Filtering: Apply computational filters such as Lipinski's Rule of Five and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction to remove compounds with poor drug-like properties.

    • Visual Inspection and Clustering: Visually inspect the top-ranked hits to assess their binding modes and cluster them by chemical scaffold to ensure structural diversity in the final selection.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for the pharmacophore modeling of 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine. By establishing a plausible biological target, we have demonstrated the parallel and complementary nature of ligand-based and structure-based approaches. The emphasis on robust, multi-faceted validation protocols ensures that the resulting pharmacophore models are not merely descriptive but are powerful, predictive tools. For researchers and drug development professionals, this methodology provides a reliable pathway from a novel compound of interest to a prioritized list of diverse, drug-like leads for experimental validation, embodying the principles of modern, efficient drug discovery.

References

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed.[Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. PMC.[Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC.[Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. MDPI.[Link]

  • Pharmacophore modeling: advances and pitfalls. Frontiers.[Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences.[Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate.[Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulation Studies for Identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers.[Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.[Link]

  • Structure based Pharmacophore Modeling Service. Creative Biolabs.[Link]

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. ScienceDirect.[Link]

  • Piperidine, 4-(4-bromophenyl)-4-(4-chlorophenyl)- | 857531-01-2. Appchem.[Link]

  • VRPharmer: bringing virtual reality into pharmacophore-based virtual screening with interactive exploration and realistic visualization. Oxford Academic.[Link]

  • Applications and Limitations of Pharmacophore Modeling – Protac. Drug Discovery Pro.[Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. Longdom Publishing.[Link]

  • Pharmacophore modeling. Slideshare.[Link]

  • Pharmacophore-Based Drug Design: Unveiling Novel Therapeutic Approaches. DrOmics Labs.[Link]

  • (PDF) Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. ResearchGate.[Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark.[Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Leveraging the 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine Scaffold in CNS Ligand Discovery

Introduction & Rationale The 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine scaffold represents a high-value "privileged structure" in medicinal chemistry. Unlike simple 4-monosubstituted piperidines, the 4,4-disubstitut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine scaffold represents a high-value "privileged structure" in medicinal chemistry. Unlike simple 4-monosubstituted piperidines, the 4,4-disubstituted motif creates a quaternary carbon center that rigidly orients the aromatic rings in a configuration favorable for interacting with deep hydrophobic pockets found in Class A GPCRs (Dopamine D2/D4, Opioid) and Ion Channels (NMDA, Calcium channels).

Why this specific scaffold? The utility of this specific analog lies in its orthogonal halogenation . The presence of a bromo-substituent on one ring and a chloro-substituent on the other allows for chemoselective diversification .

  • Aryl-Bromide: Highly reactive in Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions.

  • Aryl-Chloride: Remains inert under standard "Condition A" coupling, serving as a latent handle for subsequent "Condition B" functionalization using specialized phosphine ligands (e.g., XPhos, SPhos).

This Application Note details the protocols for transforming this scaffold into high-affinity CNS ligands, specifically targeting the Sigma-1 receptor (


1R)  and NMDA NR2B subunit , and provides the necessary biological validation workflows.

Chemical Protocol: Chemoselective Diversification

Concept: The "Walk-Around" Functionalization

To generate a library of CNS-active compounds, we utilize the reactivity gap between Ar-Br and Ar-Cl. The piperidine nitrogen is protected (Boc) or alkylated first to prevent catalyst poisoning.

Workflow Diagram

The following diagram illustrates the logical flow of chemoselective synthesis.

SynthesisCascade Start Scaffold: 4-(4-Br-Ph)-4-(4-Cl-Ph)-piperidine Step1 N-Alkylation (Linker Attachment) Start->Step1 R-X, K2CO3 Step2 Pd(0) Coupling A (Targeting Ar-Br) Step1->Step2 Ar-B(OH)2, Pd(PPh3)4 (Br reacts, Cl inert) Step3 Pd(0) Coupling B (Targeting Ar-Cl) Step2->Step3 R2-NH2, Pd2(dba)3/XPhos (Cl reacts) Library CNS Lead Library (Sigma-1 / NMDA) Step3->Library Deprotection/Salt Formation

Caption: Chemoselective diversification strategy exploiting reactivity differences between aryl-bromide and aryl-chloride moieties.

Detailed Protocol: Sequential Cross-Coupling

Step 1: Suzuki-Miyaura Coupling at the Bromo-Site Objective: Functionalize the 4-Bromophenyl ring while leaving the 4-Chlorophenyl ring intact.

  • Reagents:

    • Substrate: 1-Boc-4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine (1.0 eq).

    • Boronic Acid: Aryl-B(OH)₂ (1.2 eq).

    • Catalyst: Pd(PPh₃)₄ (5 mol%).

    • Base: Na₂CO₃ (2.0 M aqueous, 3.0 eq).

    • Solvent: DME/Water (4:1).

  • Procedure:

    • Degas solvents with Argon for 15 minutes.

    • Combine substrate, boronic acid, and catalyst in a sealed tube.

    • Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C or use highly active ligands (like Buchwald biaryls) to avoid premature chloride coupling.

    • Monitor via LC-MS. The Br-peak should disappear; the Cl-peak pattern (M/M+2 ratio of 3:1) should persist in the product mass.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Step 2: Buchwald-Hartwig Amination at the Chloro-Site Objective: Convert the remaining chloro-group into an amine (common in antipsychotic pharmacophores).

  • Reagents:

    • Intermediate from Step 1 (1.0 eq).

    • Amine: Morpholine or substituted piperazine (1.5 eq).

    • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%). Note: XPhos is required to activate the aryl chloride.

    • Base: NaOtBu (1.5 eq).

    • Solvent: Toluene (anhydrous).

  • Procedure:

    • Heat to 100–110°C overnight under Argon.

  • Validation: NMR should show loss of the characteristic Ar-Cl splitting pattern and appearance of amine protons.

Pharmacological Profiling: Sigma-1 Receptor Binding

The 4,4-diarylpiperidine scaffold is a classic template for Sigma-1 receptor (


1R)  ligands. 

1R modulation is currently investigated for neuroprotection in Alzheimer's and cognitive enhancement in schizophrenia.
Mechanism of Action

1R is an endoplasmic reticulum (ER) chaperone. Upon ligand binding, it dissociates from BiP (binding immunoglobulin protein) and modulates calcium signaling at the Mitochondria-Associated ER Membrane (MAM).

SigmaMechanism Ligand 4,4-Diarylpiperidine Ligand S1R_BiP Sigma-1 / BiP Complex (Inactive/Resting) Ligand->S1R_BiP Binding (Ki < 10nM) S1R_Active Sigma-1 Active (Chaperone) S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor (Stabilization) S1R_Active->IP3R Chaperoning Ca_Flow Ca2+ Flow to Mitochondria IP3R->Ca_Flow Enhanced Signaling Effect Neuroprotection & Plasticity Ca_Flow->Effect

Caption: Mechanism of Sigma-1 receptor activation by 4,4-diarylpiperidine ligands leading to neuroprotection.

Protocol: Radioligand Binding Assay (Membrane Prep)

Objective: Determine the affinity (


) of the synthesized library for 

1R.
  • Tissue Source: Guinea pig brain (cortex) or HEK293 cells overexpressing human

    
    1R.
    
  • Radioligand: -Pentazocine (Specific for

    
    1).
    
  • Non-Specific Binder: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubation: Mix 100 µg membrane protein, 2 nM -Pentazocine, and test compound (10⁻¹⁰ to 10⁻⁵ M) in a total volume of 500 µL.

    • Time: Incubate at 37°C for 120 minutes.

    • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Counting: Liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ using non-linear regression; derive

    
     using the Cheng-Prusoff equation.
    

Data Summary & ADME Considerations

When developing this scaffold, lipophilicity (LogP) is the primary liability. The two halogenated rings significantly increase LogP, potentially leading to poor metabolic stability or P-gp efflux.

Table 1: SAR & Physicochemical Properties of Reference Scaffolds

Compound ClassR1 (N-subst)Ar1Ar2LogP (Calc)Target Profile
Scaffold Core H4-Br-Ph4-Cl-Ph5.2Inactive (Building Block)
Loperamide Analog Dimethylamide4-Cl-Ph4-OH-Ph4.5MOR (Peripheral)
Haloperidol Butyrophenone4-Cl-Ph4-OH4.0D2 High / Sigma Moderate
Target Design Benzyl-amine4-Biaryl4-Cl-Ph4.8Sigma-1 / NMDA (NR2B)
Optimization Strategy

To ensure CNS penetration (BBB crossing):

  • Reduce LogP: Introduce polar heterocycles (pyrimidine, pyridine) via the Suzuki coupling at the Br-site.

  • pKa Tuning: Ensure the piperidine nitrogen pKa is between 7.5–8.5 to balance solubility and membrane permeability.

References

  • Privileged Structures in CNS: Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246.

  • Sigma-1 Receptor Ligands: Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142–153.

  • Palladium Coupling of Chlorides: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

  • 4,4-Diarylpiperidine Synthesis: Layek, M., et al. (2020). "Recent advances in the synthesis of piperidines: Functionalization of the core." Organic & Biomolecular Chemistry, 18, 5533.

  • NMDA NR2B Antagonists: Gill, R., et al. (2002). "Pharmacology of the novel, orally active NR2B-selective NMDA receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 302(3), 940-948.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine hydrochloride

For: Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development.[1][2] Achieving high purity of this compound is critical for accurate biological testing and downstream applications. Recrystallization is a powerful and widely used technique for the purification of crystalline solids. However, as a hydrochloride salt, this compound presents specific challenges related to solvent selection and crystallization behavior.

This technical guide provides a dedicated support center with troubleshooting advice and detailed protocols to address common issues encountered during the recrystallization of 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine hydrochloride. The information is presented in a practical question-and-answer format to help you navigate experimental challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process. The underlying principle of a successful recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then to allow it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution (the "mother liquor").[3]

Q1: What is the best solvent or solvent system for recrystallizing this specific piperidine hydrochloride salt?

A: Selecting the right solvent is the most critical step. For a hydrochloride salt, polar protic solvents are often a good starting point as they can effectively solvate the charged species. The ideal solvent should dissolve the compound completely when hot but poorly when cold. More often, a two-solvent (binary) system is required.

Troubleshooting & Solvent Selection:

  • Rationale: You need a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble to induce precipitation.[4]

  • Recommended Systems:

    • Alcohols (Good Solvent) / Ethers or Alkanes (Anti-Solvent):

      • Example: Methanol/Diethyl Ether, Ethanol/n-Heptane, or Isopropanol/Ethyl Acetate.

      • Why: Alcohols are generally effective at dissolving hydrochloride salts. The addition of a nonpolar anti-solvent significantly reduces the compound's solubility, promoting crystal formation upon cooling.

    • Chlorinated Solvents / Alkanes:

      • Example: Dichloromethane/n-Heptane.

      • Why: While less common for salts, this combination can be effective. A similar system (Dichloromethane:n-heptane = 1:4) has been reported for the recrystallization of the related free base, 1-(4-bromophenyl)piperidine.[5]

Data Presentation: Recommended Solvent Systems

Good Solvent (High Solubility)Anti-Solvent (Low Solubility)Rationale & Key Considerations
Methanol or EthanolDiethyl Ether or Methyl tert-butyl ether (MTBE)Excellent for dissolving hydrochloride salts. Ether is a highly effective anti-solvent. Use caution due to the high volatility and flammability of ether.
Isopropanol (IPA)n-Heptane or Ethyl AcetateIPA is a good balance of polarity and boiling point. Heptane provides a strong polarity drop to force crystallization.
Dichloromethane (DCM)n-HeptaneDCM is a good solvent for the organic scaffold. This system may be effective if solubility in alcohols is too high even when cold.[5]
Q2: My compound is "oiling out" and forming liquid droplets instead of solid crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. This is a common issue when the solution is too concentrated or cools too quickly.[6]

Troubleshooting Steps:

  • Re-heat and Dilute: Place the flask back on the heat source and add more of the "good" solvent (e.g., 10-20% more) until the oil redissolves completely. The goal is to lower the saturation point of the solution.[6]

  • Ensure Slow Cooling: Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Rapid cooling (e.g., placing directly in an ice bath) is a primary cause of oiling out.

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature where the product is a solid. After adding more "good" solvent, allow the solution to cool more slowly and for longer before inducing crystallization.

Q3: No crystals are forming, even after the solution has cooled to room temperature or in an ice bath. How can I induce crystallization?

A: This indicates that the solution is not yet supersaturated, either because too much solvent was used or the compound has a high kinetic barrier to nucleation.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If available, add a tiny crystal of the pure product to the solution. This provides a perfect template for new crystals to grow upon.[6]

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again. Be careful not to reduce the volume too much, which could lead to rapid crashing out of impurities.

  • Use an Ice/Salt Bath: For some highly soluble compounds, a lower temperature may be required. An ice/salt or dry ice/acetone bath can be used after initial cooling fails, but be aware this can sometimes lead to smaller, less pure crystals if done too quickly.

Q4: The recrystallized product is discolored or still shows impurities by analysis. What can I do?

A: This suggests that impurities were trapped within the crystal lattice during formation (co-precipitation) or are adsorbed on the crystal surface. Discoloration, such as a yellow tint, can be due to oxidation products.[7]

Troubleshooting Steps:

  • Slow Down Crystallization: Rapid crystal growth is the most common cause of impurity inclusion. Ensure the solution cools as slowly as possible. Avoid placing the hot solution directly into an ice bath.[6]

  • Perform a Hot Filtration: If there are insoluble impurities in the hot solution, they must be removed. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask before allowing it to cool.[3]

  • Wash Crystals Thoroughly: After filtering the crystals in a Büchner funnel, wash them with a small amount of ice-cold recrystallization solvent (or just the anti-solvent) to remove any mother liquor adhering to the surface.

  • Consider a Preliminary Purification: If the crude material is very impure, recrystallization alone may not be sufficient. Consider passing the crude material through a short plug of silica gel to remove baseline impurities before proceeding with recrystallization.

Experimental Protocols

Protocol 1: Step-by-Step Solvent/Anti-Solvent Recrystallization

This protocol provides a general workflow. The choice of solvents and volumes must be optimized for your specific batch of material.

Objective: To purify crude 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine hydrochloride.

Materials:

  • Crude 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine hydrochloride

  • Selected "Good" Solvent (e.g., Isopropanol)

  • Selected "Anti-Solvent" (e.g., n-Heptane)

  • Erlenmeyer flask

  • Heating source (hot plate with stirring)

  • Büchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the "good" solvent (Isopropanol).

    • Gently heat the mixture with stirring until the solvent begins to reflux.

    • Continue adding the "good" solvent dropwise until all the solid has just dissolved. Note: Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (Optional):

    • If any insoluble material or cloudiness remains in the hot solution, perform a hot filtration as described in Q4 above.

  • Crystallization:

    • Remove the flask from the heat source.

    • Slowly add the "anti-solvent" (n-Heptane) dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (turbid).

    • If too much anti-solvent is added, re-heat the solution and add a few drops of the "good" solvent until it becomes clear again.

    • Cover the flask and allow it to cool slowly to room temperature on a countertop, undisturbed.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing:

    • Set up a vacuum filtration apparatus with a Büchner funnel.

    • Wet the filter paper with a small amount of the cold anti-solvent.

    • Pour the cold crystal slurry into the funnel and apply vacuum.

    • Once the mother liquor has been filtered through, break the vacuum and add a small volume of ice-cold anti-solvent to wash the crystals.

    • Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting cluster_issues Identify Problem cluster_solutions_oil Solutions for Oiling Out cluster_solutions_crystals Solutions for No Crystals cluster_solutions_purity Solutions for Low Purity start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_purity Impure Product / Discoloration start->low_purity add_solvent Re-heat & Add More 'Good' Solvent oiling_out->add_solvent Primary Action scratch Scratch Flask with Glass Rod no_crystals->scratch First Try... slow_cool_purity Slow Down Cooling Rate low_purity->slow_cool_purity Check First... slow_cool_oil Ensure Very Slow Cooling add_solvent->slow_cool_oil Then... seed Add a Seed Crystal scratch->seed If Fails... concentrate Reduce Solvent Volume (Boil Off) seed->concentrate Last Resort... hot_filt Perform Hot Filtration slow_cool_purity->hot_filt If Insoluble Impurities Present... wash Wash Crystals with Cold Solvent hot_filt->wash Final Step...

Caption: Troubleshooting workflow for recrystallization.

References

  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents.

  • Purification by Recrystallization - CUNY.

  • Piperidine, 4-(4-bromophenyl)-4-(4-chlorophenyl)- | 857531-01-2 - Appchem.

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update . Chemical Review and Letters, 4(4), 192-199.

  • 4-(4′-bromophenyl)piperidine AldrichCPR - Sigma-Aldrich.

  • Piperidine Purification and Isolation: A Technical Support Guide - Benchchem.

  • The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide - Benchchem.

  • 4-(4-Bromophenyl)-4-hydroxypiperidine | 57988-58-6 - Benchchem.

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives . Chemical & Pharmaceutical Bulletin, 53(1), 64-66.

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate.

  • 4-(4-Bromophenyl)-4-hydroxypiperidine | C11H14BrNO | CID 93911 - PubChem.

  • 4-(4-chlorophenyl)piperidin-4-ol, 97%, Thermo Scientific .

  • 3.6F: Troubleshooting - Chemistry LibreTexts.

  • CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents.

Sources

Reference Data & Comparative Studies

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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